molecular formula C16H16ClN5O3S B2794467 5-chloro-2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide CAS No. 2034466-18-5

5-chloro-2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2794467
CAS No.: 2034466-18-5
M. Wt: 393.85
InChI Key: XKPWJCSCELZZTJ-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its multiple functional groups, including a chloro group, a methoxy group, a sulfonamide group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolyl core One common approach is the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with chloroacetic acid to form the corresponding chloro derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chloro group can be oxidized to form a chloro derivative.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The methoxy group can be substituted with other functional groups.

  • Coupling Reactions: The pyrazolyl group can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include palladium on carbon (Pd/C) and hydrogen gas (H2).

  • Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

  • Coupling Reactions: Palladium catalysts and boronic acids are often used in coupling reactions.

Major Products Formed:

  • Oxidation: Chloro derivatives.

  • Reduction: Amines.

  • Substitution: Various functionalized derivatives.

  • Coupling Reactions: Biaryl compounds.

Scientific Research Applications

  • Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting inflammatory and infectious diseases.

  • Material Science: Its unique structure may be useful in the development of new materials with specific properties.

  • Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex organic molecules.

Comparison with Similar Compounds

  • 5-Chloro-2-methoxy-N-(3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)benzenesulfonamide: Similar structure but without the methoxy group.

  • 5-Chloro-2-hydroxy-N-(3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)benzenesulfonamide: Similar structure but with a hydroxy group instead of methoxy.

  • 5-Chloro-2-methoxy-N-(3-(1H-pyrazol-4-yl)pyrazin-2-yl)benzenesulfonamide: Similar structure but without the methyl group on the pyrazolyl ring.

Uniqueness: The presence of the methoxy group and the specific substitution pattern on the pyrazolyl ring make this compound unique compared to its analogs. These structural features can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O3S/c1-22-10-11(8-20-22)16-13(18-5-6-19-16)9-21-26(23,24)15-7-12(17)3-4-14(15)25-2/h3-8,10,21H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPWJCSCELZZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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